Difurfuryl sulfide
Difurfuryl sulfide
Bis(2-furanylmethyl) sulfide, also known as 2, 2'-(thiodimethylene) difuran or bis-furfuryl sulfide, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Bis(2-furanylmethyl) sulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bis(2-furanylmethyl) sulfide is primarily located in the membrane (predicted from logP). Bis(2-furanylmethyl) sulfide is a coffee, earthy, and meaty tasting compound that can be found in coffee and coffee products. This makes bis(2-furanylmethyl) sulfide a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
13678-67-6
VCID:
VC20979995
InChI:
InChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2
SMILES:
C1=COC(=C1)CSCC2=CC=CO2
Molecular Formula:
C10H10O2S
Molecular Weight:
194.25 g/mol
Difurfuryl sulfide
CAS No.: 13678-67-6
Cat. No.: VC20979995
Molecular Formula: C10H10O2S
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bis(2-furanylmethyl) sulfide, also known as 2, 2'-(thiodimethylene) difuran or bis-furfuryl sulfide, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Bis(2-furanylmethyl) sulfide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bis(2-furanylmethyl) sulfide is primarily located in the membrane (predicted from logP). Bis(2-furanylmethyl) sulfide is a coffee, earthy, and meaty tasting compound that can be found in coffee and coffee products. This makes bis(2-furanylmethyl) sulfide a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 13678-67-6 |
| Molecular Formula | C10H10O2S |
| Molecular Weight | 194.25 g/mol |
| IUPAC Name | 2-(furan-2-ylmethylsulfanylmethyl)furan |
| Standard InChI | InChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2 |
| Standard InChI Key | UYLKDZXJEKFFHJ-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CSCC2=CC=CO2 |
| Canonical SMILES | C1=COC(=C1)CSCC2=CC=CO2 |
| Melting Point | Mp 31-32 ° 31-32°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator